Enhanced Lipophilicity Versus 3-Alkyl Isoxazoline Analogs
The target compound's computed XLogP3-AA value is 4, which is substantially higher than that of the 3-ethyl analog 5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole [1]. While the exact logP for the analog is not computed by the same method in PubChem, its molecular formula C7H12ClNO and smaller size predict a significantly lower lipophilicity [2]. The increased lipophilicity arises from the 4-isopropylphenyl group, which can enhance membrane permeability and alter compound distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 [1] |
| Comparator Or Baseline | 5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (CAS 1315365-58-2), C7H12ClNO, MW 161.63 [2] |
| Quantified Difference | Significantly higher computed logP for the target compound due to the presence of the aromatic 4-isopropylphenyl substituent vs. an ethyl group. |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile and target engagement, making this a critical differentiator for projects requiring specific tissue distribution or CNS penetration.
- [1] PubChem. (2024). Compound Summary for CID 81940791: 5-(1-Chloroethyl)-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for 5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (CAS 1315365-58-2). National Center for Biotechnology Information. View Source
